2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione
Overview
Description
2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione is a complex organic compound that features both an indene and an isoindole moiety
Preparation Methods
The synthesis of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with isoindole-1,3-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the indene moiety, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The indene moiety can interact with various enzymes and receptors, potentially modulating their activity. The isoindole-1,3-dione part of the molecule may also play a role in its biological effects by interacting with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to 2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione include:
3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid: This compound shares the indene moiety but differs in its functional groups and overall structure.
3-Oxo-2,3-dihydro-1H-inden-5-yl: Another related compound with a similar indene structure but different functional groups.
1H-Inden-5-ol, 2,3-dihydro-: This compound has a similar indene backbone but lacks the isoindole-1,3-dione moiety. The uniqueness of this compound lies in its combination of the indene and isoindole structures, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19-17-7-1-2-8-18(17)20(23)21(19)11-4-12-24-16-10-9-14-5-3-6-15(14)13-16/h1-2,7-10,13H,3-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRAADXJXNJIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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